molecular formula C17H12O3S B11941698 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide CAS No. 63448-89-5

3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide

Cat. No.: B11941698
CAS No.: 63448-89-5
M. Wt: 296.3 g/mol
InChI Key: SXOYGFPBJHOIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide is an organic compound with the molecular formula C17H12O3S. It is a member of the thiopyran family, characterized by a sulfur atom in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a sulfur source. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted thiopyran derivatives .

Scientific Research Applications

3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can undergo photoreactions, leading to the formation of various products. These reactions often involve the triplet state of the substrate, which can interact with other molecules to produce the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide
  • 3,5-diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
  • 2,6-diphenyl-4H-thiopyran-4-thione

Uniqueness

3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide group. This structural feature imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

63448-89-5

Molecular Formula

C17H12O3S

Molecular Weight

296.3 g/mol

IUPAC Name

1,1-dioxo-3,5-diphenylthiopyran-4-one

InChI

InChI=1S/C17H12O3S/c18-17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(17)14-9-5-2-6-10-14/h1-12H

InChI Key

SXOYGFPBJHOIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CS(=O)(=O)C=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.